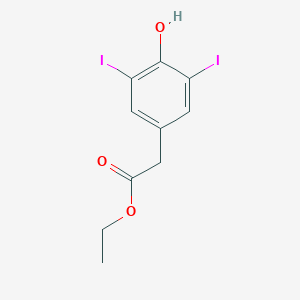

Ethyl 4-hydroxy-3,5-diiodophenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10I2O3/c1-2-15-9(13)5-6-3-7(11)10(14)8(12)4-6/h3-4,14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICDFUWSAQEXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238317 | |

| Record name | Ethyl 4-hydroxy-3,5-diiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90917-49-0 | |

| Record name | Ethyl 4-hydroxy-3,5-diiodobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90917-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-3,5-diiodophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090917490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxy-3,5-diiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-3,5-diiodophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-HYDROXY-3,5-DIIODOPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RQL2M9RUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-hydroxy-3,5-diiodophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-3,5-diiodophenylacetate, a critical compound in pharmaceutical analysis and synthesis. We will delve into its chemical identity, synthesis, analytical quantification, and its significant role as a process-related impurity in the manufacturing of Levothyroxine Sodium.

Core Identity and Physicochemical Characteristics

This compound is an aromatic ester. Its structure features a phenylacetate core, substituted with a hydroxyl group and two iodine atoms on the benzene ring.

Chemical Abstract Service (CAS) Number: 90917-49-0[1][2]

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These parameters are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in various matrices.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀I₂O₃ | PubChem[1] |

| Molecular Weight | 431.99 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | PubChem[1] |

| Synonyms | Levothyroxine Sodium Impurity 4, (4-Hydroxy-3,5-diiodophenyl)acetic Acid Ethyl Ester | PubChem[1] |

| Physical Description | Solid (predicted) | |

| LogP (octanol/water) | 3.70 | SIELC Technologies |

Synthesis Pathway and Mechanistic Insights

The primary route to this compound is through the electrophilic iodination of its precursor, Ethyl 4-hydroxyphenylacetate. This reaction is a cornerstone of aromatic chemistry and its efficiency is governed by the choice of iodinating agent and reaction conditions.

Proposed Synthesis Workflow

The synthesis can be logically broken down into a single, critical step: the regioselective iodination of the activated aromatic ring.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol describes a robust method for the synthesis of this compound.

Materials:

-

Ethyl 4-hydroxyphenylacetate

-

Iodine (I₂)

-

Iodic acid (HIO₃) or another suitable oxidizing agent

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Sodium thiosulfate solution

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 4-hydroxyphenylacetate in a suitable solvent mixture, such as glacial acetic acid and ethanol. The hydroxyl and ester groups on the starting material are electron-donating, which activates the aromatic ring for electrophilic substitution, specifically at the ortho positions relative to the hydroxyl group.

-

Reagent Addition: While stirring, add a solution of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) to the flask. The oxidizing agent is crucial as it converts I₂ into a more potent electrophilic iodine species (such as I⁺), which is necessary to overcome the activation energy of the aromatic substitution.

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., room temperature to gentle reflux) and monitor its progress using Thin Layer Chromatography (TLC). This allows for the determination of the point of complete consumption of the starting material, preventing the formation of by-products from over-reaction.

-

Quenching: Upon completion, cool the reaction mixture and quench any unreacted iodine by adding a solution of sodium thiosulfate. This is a self-validating step, as the disappearance of the characteristic brown color of iodine indicates the successful termination of the reaction.

-

Precipitation and Isolation: Pour the reaction mixture into ice-cold deionized water to precipitate the crude product. The significant change in solvent polarity causes the organic product to precipitate out of the aqueous solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol/water. The purity of the final product should be confirmed by analytical techniques such as HPLC and NMR.

Application in Pharmaceutical Quality Control

The primary significance of this compound in the pharmaceutical industry is its classification as a process-related impurity in the synthesis of Levothyroxine Sodium.

The Critical Role of Impurity Profiling in Levothyroxine

Levothyroxine is a synthetic thyroid hormone used to treat hypothyroidism. It is classified as a narrow therapeutic index (NTI) drug, meaning that small variations in dose or bioavailability can lead to significant changes in therapeutic and toxic effects[3]. Over- or under-treatment with levothyroxine can have serious clinical consequences, including cardiac arrhythmias and osteoporosis[3].

Given these risks, regulatory bodies like the U.S. Food and Drug Administration (FDA) and pharmacopoeias such as the United States Pharmacopeia (USP) impose stringent limits on impurities in the active pharmaceutical ingredient (API) and the final drug product[4][5]. This compound is a potential precursor or side-product in some synthetic routes of levothyroxine and its presence must be carefully monitored to ensure the safety and efficacy of the final drug product.

Analytical Methodology: Quantification by HPLC

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in levothyroxine samples. The following protocol is based on established methods for levothyroxine and its related substances[5][6].

Analytical Workflow Diagram

Caption: A schematic of the analytical workflow for impurity quantification.

Detailed HPLC Protocol

This method is designed to provide high resolution and sensitivity for the detection of this compound among other levothyroxine-related compounds.

Instrumentation and Conditions:

| Parameter | Specification | Rationale |

| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector | Standard for pharmaceutical analysis, ensuring reproducible results. |

| Column | C18, 4.6 mm x 150 mm, 5 µm packing (e.g., L7) | The C18 stationary phase provides excellent hydrophobic retention for the analytes. |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidified mobile phase suppresses the ionization of acidic analytes, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |

| Gradient Elution | Optimized gradient from low to high %B | A gradient is necessary to elute all related substances with varying polarities within a reasonable timeframe. |

| Flow Rate | 1.5 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temperature | 35 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 225 nm | A wavelength where both levothyroxine and its iodinated impurities exhibit strong absorbance. |

| Injection Volume | 15 µL | A standard volume for analytical HPLC. |

Procedure:

-

Standard Preparation: Prepare a reference standard solution of this compound of a known concentration in a suitable diluent (e.g., a mixture of methanol and a weak base to aid dissolution).

-

Sample Preparation: Accurately weigh and dissolve the Levothyroxine Sodium sample in the same diluent to achieve a target concentration. Sonication may be required to ensure complete dissolution.

-

System Suitability: Before sample analysis, inject a system suitability solution (containing levothyroxine and key impurities) to verify the performance of the chromatographic system. Key parameters to check include resolution between critical peaks, theoretical plates, and tailing factor, as per USP guidelines[5].

-

Analysis: Inject the prepared standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the peak area and the response factor from the standard.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a process-related impurity in the manufacturing of the narrow therapeutic index drug, levothyroxine. A thorough understanding of its synthesis, physicochemical properties, and analytical quantification is paramount for ensuring the quality, safety, and efficacy of levothyroxine sodium products. The methodologies and insights provided in this guide are intended to support researchers, scientists, and drug development professionals in their work with this important molecule.

References

- Google Patents. (2016). Novel process for the preparation of levothyroxine sodium.

-

Veeprho. (2022). An Outline on Levothyroxine and It's Related Impurities. Retrieved from [Link]

- Google Patents. (2015). Novel process for the preparation of levothyroxine sodium.

-

ResearchGate. (2011). Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. Retrieved from [Link]

-

USP-NF. (2019). Levothyroxine Sodium. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl homovanillate. Retrieved from [Link]

-

PubMed. (2008). Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients. Retrieved from [Link]

-

FDA. (n.d.). Guidance for Industry. Retrieved from [Link]

-

National Institutes of Health. (2019). Levothyroxine Formulations: Pharmacological and Clinical Implications of Generic Substitution. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Development and validation of RP-HPLC method for estimation of anti-hypothyroidism drug in capsule dosage form. Retrieved from [Link]

Sources

- 1. This compound | C10H10I2O3 | CID 3021740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. fda.gov [fda.gov]

- 4. veeprho.com [veeprho.com]

- 5. uspnf.com [uspnf.com]

- 6. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxy-3,5-diiodophenylacetate: Synthesis, Characterization, and Analytical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-3,5-diiodophenylacetate is a halogenated aromatic compound of significant interest in the pharmaceutical sciences, primarily recognized as a potential process-related impurity and degradation product of Levothyroxine, a synthetic thyroid hormone.[1] Understanding the chemical and physical properties, synthesis, and analytical behavior of this compound is crucial for the quality control and regulatory compliance of Levothyroxine drug products. This guide provides a comprehensive overview of this compound, offering insights into its molecular characteristics, a plausible synthetic route, and detailed analytical methodologies for its detection and quantification.

Physicochemical Properties

Core Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | [1] |

| Synonyms | 3,5-Diiodo-4-hydroxyphenylacetic Acid Ethyl Ester, Levothyroxine Sodium Impurity 4 | [1] |

| CAS Number | 90917-49-0 | [1] |

| Molecular Formula | C₁₀H₁₀I₂O₃ | [1][2] |

| Molecular Weight | 431.99 g/mol | [1][2] |

| Stereochemistry | Achiral | [2] |

Predicted Physicochemical Data

| Property | Predicted Value/Information | Justification/Reference |

| Melting Point | Estimated to be in the range of 110-130 °C. | Based on similar di-iodinated phenolic esters. For comparison, Ethyl 4-hydroxybenzoate has a melting point of 115-118 °C.[3] The larger molecular weight and stronger intermolecular forces due to iodine atoms would likely increase the melting point. |

| Boiling Point | High, with decomposition expected at elevated temperatures. | Aromatic esters with high molecular weights tend to have high boiling points and are often purified by crystallization rather than distillation to avoid decomposition. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and chlorinated solvents. | The presence of the polar hydroxyl and ester groups is offset by the large, nonpolar di-iodinated aromatic ring. The solubility of iodine in organic solvents like diethyl ether and toluene is significantly higher than in nonpolar alkanes, suggesting favorable interactions with polarizable solvents.[4][5] |

| Appearance | Expected to be a white to off-white or pale yellow crystalline solid. | Based on the appearance of similar phenolic compounds. |

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process involving the esterification of a precursor followed by iodination. While a specific protocol for this exact molecule is not widely published, a reliable synthetic strategy can be designed based on well-established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages:

-

Esterification: The conversion of 4-hydroxyphenylacetic acid to its corresponding ethyl ester, Ethyl 4-hydroxyphenylacetate.

-

Iodination: The regioselective iodination of the activated aromatic ring of Ethyl 4-hydroxyphenylacetate at the positions ortho to the hydroxyl group.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Synthesis

Stage 1: Synthesis of Ethyl 4-hydroxyphenylacetate

-

To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Ethyl 4-hydroxyphenylacetate, which can be purified by column chromatography if necessary.

Stage 2: Synthesis of this compound

-

Dissolve Ethyl 4-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of an iodinating agent, such as Iodine Monochloride (ICl) (2.1 equivalents) or N-Iodosuccinimide (NIS) (2.1 equivalents), while maintaining the temperature below 10 °C.[6][7] The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho positions.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Characterization Techniques

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a singlet due to symmetrical substitution), the methylene protons of the acetate group (a singlet), and the ethyl group (a quartet and a triplet). The phenolic hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the iodinated carbons showing a characteristic low-intensity signal due to the quadrupolar effect of iodine), the methylene carbon of the acetate, and the carbons of the ethyl group.

2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3500 cm⁻¹).

-

A strong C=O stretching band for the ester carbonyl group (around 1730-1750 cm⁻¹).

-

C-O stretching bands for the ester linkage (around 1150-1250 cm⁻¹).

-

Aromatic C=C stretching bands (around 1500-1600 cm⁻¹).

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 432. The fragmentation pattern may include the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages of the ester and phenylacetate moieties.

Applications in Scientific Research and Drug Development

The primary application of this compound is as a reference standard in the quality control of Levothyroxine. Its presence in the final drug product needs to be monitored and controlled within strict limits set by regulatory authorities.

Role as a Pharmaceutical Impurity

This compound can arise as a process-related impurity during the synthesis of Levothyroxine. The synthesis of thyroid hormones involves the coupling of iodinated tyrosine derivatives, and this compound can be formed from related starting materials or through side reactions.[8][9][10] As a potential degradation product, its formation could be indicative of the instability of the drug substance under certain storage conditions.

Analytical Reference Standard

To ensure the purity and safety of Levothyroxine preparations, highly pure this compound is required as a reference standard. This standard is used to:

-

Develop and validate analytical methods for impurity profiling.

-

Identify and quantify its presence in bulk drug substance and finished pharmaceutical products.

-

Conduct stability studies to monitor the degradation of Levothyroxine.

Experimental Protocols: Analytical Methods

The quantification of this compound in pharmaceutical samples is typically performed using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is based on established methods for the analysis of Levothyroxine and its related substances.[11][12][13][14][15]

Caption: General workflow for the HPLC analysis of this compound.

1. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of polar and non-polar impurities. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10-20 µL |

2. Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and methanol or acetonitrile is commonly used.

-

Standard Solution: Accurately weigh a small amount of pure this compound reference standard and dissolve it in the diluent to a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Prepare the sample of Levothyroxine bulk drug or finished product by dissolving it in the diluent to a specified concentration.

3. System Suitability

Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to check include:

-

Tailing factor: Should be close to 1.

-

Theoretical plates: Should be high, indicating good column efficiency.

-

Relative standard deviation (RSD) of peak areas: Should be low (e.g., <2%) for replicate injections.

4. Analysis and Quantification

Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard. The concentration of the impurity in the sample can be calculated using the peak area response and the concentration of the standard.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar iodinated and phenolic compounds, appropriate safety precautions should be taken.[16][17][18][19][20]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of specialized but critical importance in the pharmaceutical industry. Its role as a potential impurity in Levothyroxine necessitates a thorough understanding of its chemical properties and analytical behavior. This guide has provided a comprehensive framework for its synthesis, characterization, and quantification. By employing the methodologies outlined herein, researchers and drug development professionals can effectively manage the quality and safety of thyroid hormone therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]

-

GSRS. This compound. [Link]

-

Journal of Neonatal Surgery. Analytical Method Development and Validation of RP-HPLC Method for Estimation of Levothyroxine in Bulk and Pharmaceutical Dosage. [Link]

-

ResearchGate. APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate. [Link]

-

ACS Publications. Amino Acid Conversion Products. III. 3,5-Diiodotyrosine Derivatives. [Link]

-

MDPI. A New Rapid and Specific Iodination Reagent for Phenolic Compounds. [Link]

- Google Patents.

-

PubMed. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. [Link]

-

Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Journal of the American Chemical Society. Solubility of Iodine in Ethyl Alcohol, Ethyl Ether, Mesitylene, p-Xylene, 2,2-Dimethylbutane, Cyclohexane and Perfluoro-n-heptane. [Link]

-

MDPI. Ethyl 4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-carboxylate. [Link]

-

Chemistry Stack Exchange. Solubility of Iodine in Some Organic Solvents. [Link]

-

PMC. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products. [Link]

-

PubMed. [In vitro biosynthesis of iodothyronines from diiodo-3,5-L-tyrosyl-diiodo-3,5-L-tyrosine (author's transl)]. [Link]

- Google Patents.

-

Wikipedia. Diiodotyrosine. [Link]

-

PubMed. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]

-

NCBI. Table 4-2, Physical and Chemical Properties of Iodine and Iodine Compoundsa. [Link]

-

CONICET. Development and Validation of HPLC-UV Method for the Determination of Levothyroxine in Orodispersible Minitablets for Pediatric. [Link]

-

ResearchGate. Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations. [Link]

-

ResearchGate. Synthesis of thyroid hormone. [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. [Link]

-

PubMed. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. [Link]

Sources

- 1. This compound | C10H10I2O3 | CID 3021740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 150250051 [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. RU2563645C2 - Process for iodination of phenolic derivatives - Google Patents [patents.google.com]

- 8. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. jneonatalsurg.com [jneonatalsurg.com]

- 12. jonuns.com [jonuns.com]

- 13. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemos.de [chemos.de]

- 18. tcichemicals.com [tcichemicals.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. fishersci.com [fishersci.com]

Technical Monograph: Synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate

Executive Summary

Ethyl 4-hydroxy-3,5-diiodophenylacetate (CAS: 90917-49-0) is a halogenated phenolic ester structurally analogous to thyromimetic intermediates.[1] It serves as a critical impurity reference standard in the quality control of Levothyroxine Sodium and as a lipophilic precursor in the synthesis of thyroid hormone analogues.

This technical guide delineates a robust, two-stage synthetic pathway designed for high-purity isolation. Unlike direct iodination of the ester—which risks hydrolysis under the requisite basic conditions or transesterification side-reactions—this protocol prioritizes the iodination of the free acid followed by Fischer esterification . This approach maximizes regioselectivity and yield.

Part 1: Retrosynthetic Analysis & Pathway Visualization

The synthesis is deconstructed into two unit operations:

-

Electrophilic Aromatic Iodination: Bis-iodination of 4-hydroxyphenylacetic acid (4-HPAA) at the ortho positions relative to the hydroxyl group. This is facilitated by the strong activating effect of the phenoxide anion in basic media.

-

Fischer Esterification: Acid-catalyzed condensation of the resulting 3,5-diiodo-4-hydroxyphenylacetic acid (Diac) with ethanol.

Pathway Diagram

The following diagram illustrates the critical process flow, reagents, and control points.

Figure 1: Logical process flow for the synthesis of this compound, highlighting the intermediate isolation strategy.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 3,5-Diiodo-4-hydroxyphenylacetic Acid (Diac)

This step utilizes an aqueous alkaline iodination system.[2] The use of Potassium Iodide (KI) is non-negotiable here; it solubilizes solid Iodine (

Mechanism: The reaction proceeds via Electrophilic Aromatic Substitution (EAS). In NaOH, the phenol exists as a phenoxide ion, which is highly activated, directing the electrophilic iodine species to the 3 and 5 positions.

Reagents & Stoichiometry

| Component | Role | Molar Eq. | Notes |

| 4-HPAA | Substrate | 1.0 | Purity >98% recommended |

| Iodine ( | Reagent | 2.1 | Slight excess to drive bis-iodination |

| Potassium Iodide (KI) | Solubilizer | 2.1 | Equimolar to Iodine |

| NaOH (0.5N) | Solvent/Base | N/A | Maintains pH > 10 |

| Sodium Bisulfite ( | Quencher | Variable | Used to reduce unreacted Iodine |

Protocol

-

Preparation of Substrate: Dissolve 0.1 mol (15.2 g) of 4-hydroxyphenylacetic acid in 800 mL of 0.5N NaOH. Stir at room temperature until fully dissolved.

-

Preparation of Iodinating Agent: In a separate beaker, dissolve 50.8 g of Iodine and 50.8 g of KI in 250 mL of water. Ensure complete dissolution to avoid localized over-concentration.

-

Addition: Add the Iodine/KI solution dropwise to the substrate solution over 60 minutes.

-

Critical Control Point: Maintain temperature below 25°C. Higher temperatures promote oxidative polymerization of the phenol.

-

-

Workup: Stir for an additional hour. The solution will be dark red/brown.

-

Acidification & Quenching: Cool the mixture to 0-5°C. Slowly acidify with dilute HCl (or bubble

gas) until pH reaches 2–3. -

Isolation: Filter the crude precipitate. Recrystallize from aqueous ethanol (approx. 50:50 v/v) to yield white to off-white needles.

-

Target Yield: ~90-95%.

-

Melting Point: 216–217.5°C [1].[2]

-

Stage 2: Esterification to this compound[1]

The carboxylic acid side chain is esterified using ethanol. Because the di-iodinated ring is electron-withdrawing and bulky, the reaction time may be slightly longer than for non-halogenated analogues.

Mechanism: Acid-catalyzed Fischer Esterification. The reaction is an equilibrium process; using ethanol as the solvent drives the equilibrium toward the ester.

Reagents & Stoichiometry

| Component | Role | Molar Eq. | Notes |

| Diac (Intermediate) | Substrate | 1.0 | Dry thoroughly before use |

| Absolute Ethanol | Solvent/Reagent | Excess | Solvent volume (~10-15 mL/g) |

| Catalyst | 0.1 - 0.2 | Catalytic amount | |

| Toluene | Azeotrope agent | Optional | Use if water removal is difficult |

Protocol

-

Setup: Charge a round-bottom flask with 10.0 g of dried 3,5-diiodo-4-hydroxyphenylacetic acid.

-

Solvation: Add 100 mL of absolute ethanol. Stir to suspend.

-

Catalysis: Add 0.5 mL of concentrated sulfuric acid dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 7:3). The starting acid spot should disappear.

-

Workup:

-

Evaporate approximately 80% of the ethanol under reduced pressure.

-

Pour the residue into 100 mL of ice-cold water.

-

Extract with Ethyl Acetate (

mL).

-

-

Neutralization: Wash the combined organic layers with saturated

solution (to remove trace acid) and then with brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude product is often a brown semi-solid. Recrystallize from minimal hot ethanol or purify via flash column chromatography if high purity (>99%) is required for reference standards [2].

Part 3: Analytical Validation & Safety

Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed:

-

Appearance: White or colorless to light yellow solid/semi-solid.

-

Melting Point: 36–38°C (Low melting solid) [3].

-

Solubility: Soluble in chloroform, ethyl acetate, methanol; insoluble in water.

-

Mass Spectrometry: Molecular ion peak

Da. -

NMR (DMSO-

-

1.25 (t, 3H,

-

3.55 (s, 2H, benzylic

-

4.15 (q, 2H,

- 7.6–7.8 (s, 2H, aromatic protons at pos. 2,6)

- 9.5–10.0 (s, 1H, phenolic -OH, exchangeable)

-

1.25 (t, 3H,

Safety & Handling (E-E-A-T)

-

Iodine (

): Corrosive and volatile. Weigh in a fume hood. Stains skin and equipment. -

Phenolic Compounds: The intermediate and product are potential skin irritants. Wear nitrile gloves.

-

Thyromimetic Potential: While this specific ester is an intermediate, structural analogues have biological activity. Handle as a potentially bioactive substance.

References

-

Weygand, C., & Hilgetag, G. (1972).[2] Preparative Organic Chemistry. (Describes the synthesis of the acid intermediate 4-hydroxy-3,5-diiodophenylacetic acid). 2[4][5][6][7]

-

PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026.

-

ChemicalBook. (n.d.). Ethyl 4-hydroxyphenylacetate Chemical Properties and CAS Data. (Provides physical property data for the analogue and target).[4]

-

Biosynth. (n.d.).[5] Ethyl 4-hydroxyphenylacetate Product Information.

Sources

- 1. This compound | C10H10I2O3 | CID 3021740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. EP0003825A1 - Process for the preparation of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CA1110272A - 4-hydroxy phenylacetic acid - Google Patents [patents.google.com]

- 7. 4-Hydroxyphenylacetic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-hydroxy-3,5-diiodophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-hydroxy-3,5-diiodophenylacetate, a molecule of significant interest in medicinal chemistry and drug development. While experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from established chemical principles, data from analogous compounds, and theoretical predictions to offer a robust technical profile.

Introduction: The Significance of Iodinated Phenylacetates

This compound belongs to a class of organic compounds that are structurally related to the thyroid hormone thyroxine. The presence of iodine atoms on the phenyl ring dramatically influences the molecule's physical and biological properties, including its lipophilicity, metabolic stability, and potential for interaction with biological targets. Understanding these properties is paramount for its application in drug design and development, particularly in areas where targeted delivery and specific binding are crucial. The ethyl ester functionality also plays a key role, affecting solubility and the potential for enzymatic hydrolysis in biological systems.

This guide will delve into the key physical parameters of this compound, providing both established data and predictive insights. We will also explore the experimental methodologies for determining these properties, offering a practical framework for researchers.

Molecular and Chemical Identity

A clear identification of the molecule is the foundation of any technical guide.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | [1] |

| CAS Number | 90917-49-0 | [2] |

| Molecular Formula | C₁₀H₁₀I₂O₃ | [1] |

| Molecular Weight | 431.99 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CC1=CC(=C(C(=C1)I)O)I | [1] |

| InChIKey | OICDFUWSAQEXEK-UHFFFAOYSA-N | [2] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide a valuable starting point for experimental design.

| Property | Predicted Value | Method of Prediction/Rationale |

| Melting Point | >100 °C | Based on the melting point of the related compound Thyroxine Ethyl Ester (>102°C dec.)[3] and the general trend of increased melting points with the addition of heavy atoms like iodine. |

| Boiling Point | >300 °C | High molecular weight and polarity suggest a high boiling point. For comparison, the non-iodinated analog, Ethyl 4-hydroxybenzoate, has a boiling point of 297-298 °C[4]. The di-iodo substitution would significantly increase this. |

| Solubility | Soluble in DMSO, methanol, and ethanol. Sparingly soluble in water. | The ester and hydroxyl groups provide some polarity, while the di-iodinated phenyl ring increases lipophilicity. Similar compounds like Ethyl 4-hydroxyphenylacetate are soluble in DMSO[5]. |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | The presence of two iodine atoms significantly increases the lipophilicity compared to the parent compound, Ethyl 4-hydroxyphenylacetate. |

| pKa | ~6-7 | The phenolic hydroxyl group's acidity will be influenced by the electron-withdrawing iodine atoms, making it more acidic than a typical phenol. |

Experimental Determination of Physical Properties: A Methodological Overview

For researchers aiming to experimentally validate the predicted properties, the following standard protocols are recommended.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity.

Protocol:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[6]

-

Purity Indication: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility in various solvents is critical for formulation and in vitro assay development.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, DMSO, ethyl acetate).

-

Sample Addition: A known mass of this compound is added to a specific volume of the solvent at a controlled temperature.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) until equilibrium is reached.

-

Observation: The solution is visually inspected for undissolved solid.

-

Quantification (Optional): For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Caption: Workflow for Solubility Determination.

Predicted Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and characterization of organic molecules. The following are predicted spectral characteristics for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Ethyl group: A triplet at ~1.2-1.4 ppm (CH₃) and a quartet at ~4.1-4.3 ppm (CH₂).

-

Methylene group (CH₂): A singlet at ~3.6-3.8 ppm.

-

Aromatic protons: A singlet at ~7.5-7.8 ppm (due to symmetrical substitution).

-

Phenolic proton (OH): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Ethyl group: Signals at ~14 ppm (CH₃) and ~61 ppm (CH₂).

-

Methylene group (CH₂): A signal around 40-45 ppm.

-

Aromatic carbons:

-

C-I: ~80-90 ppm (the carbon directly attached to iodine will be significantly shielded).

-

C-OH: ~150-155 ppm.

-

C-CH₂: ~130-135 ppm.

-

CH (aromatic): ~135-140 ppm.

-

-

Carbonyl carbon (C=O): A signal in the range of 170-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak at approximately 1730-1750 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ester and phenol): Bands between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 432, corresponding to the molecular weight. The isotopic pattern will be characteristic of a di-iodinated compound, with significant M+1 and M+2 peaks.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially cleavage of the bond between the methylene group and the aromatic ring.

Synthesis and Chemical Reactivity

This compound can be synthesized from its non-iodinated precursor, Ethyl 4-hydroxyphenylacetate.

Proposed Synthetic Pathway:

A common method for the iodination of activated aromatic rings is electrophilic aromatic substitution using an iodine source and an oxidizing agent.

Reaction:

Ethyl 4-hydroxyphenylacetate + 2 I₂ + Oxidizing Agent → this compound

Potential Reagents and Conditions:

-

Iodinating Agent: Molecular iodine (I₂).

-

Oxidizing Agent: A mild oxidizing agent such as periodic acid (HIO₄) or a mixture of potassium iodide and an oxidant can be used to generate the electrophilic iodine species in situ.

-

Solvent: A polar protic solvent like ethanol or a mixture of water and an organic solvent.

-

Catalyst: A base may be used to deprotonate the phenolic hydroxyl group, further activating the ring towards electrophilic substitution.

This approach is analogous to the iodination of tyrosine derivatives in the synthesis of thyroid hormones.[7][8]

Caption: Proposed Synthesis of this compound.

Conclusion and Future Directions

This compound is a compound with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its predicted physical properties, along with established methodologies for their experimental determination. The provided information on its synthesis and spectroscopic characteristics will be invaluable for researchers working with this and related molecules.

Future research should focus on the experimental validation of the predicted physical and spectral data. Furthermore, exploring the biological activity of this compound, particularly in relation to thyroid hormone receptors and other potential targets, will be a crucial step in unlocking its therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LobaChemie. ETHYL 4-HYDROXYBENZOATE. [Link]

-

GSRS. This compound. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. Melting point determination. [Link]

- Google Patents.

-

ResearchGate. Synthesis of thyroxine: Biomimetic studies. [Link]

Sources

- 1. This compound | C10H10I2O3 | CID 3021740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Thyroxine Ethyl Ester | 76353-71-4 [chemicalbook.com]

- 4. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]

- 5. Ethyl 4-hydroxyphenylacetate | TargetMol [targetmol.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. US2579668A - Preparation of thyroxine and its derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-hydroxy-3,5-diiodophenylacetate

This guide provides a comprehensive technical overview of the solubility profile for Ethyl 4-hydroxy-3,5-diiodophenylacetate, a critical parameter for researchers, scientists, and drug development professionals. Understanding the solubility of a compound is fundamental to its development, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This document synthesizes physicochemical principles with actionable experimental protocols to provide a robust framework for assessing this compound.

Introduction to this compound

This compound (EHDA) is an organic compound characterized by a di-iodinated phenolic ring with an ethyl acetate functional group. Its chemical structure is presented below.

Chemical Structure:

Key identifiers for this compound include:

The presence of two iodine atoms significantly increases the molecular weight and lipophilicity, suggesting intrinsically low aqueous solubility. This compound serves as an important intermediate and is related to other iodinated compounds used in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility is paramount for designing formulations, predicting absorption, and ensuring consistent results in biological assays.[5]

Physicochemical Properties Influencing Solubility

While specific experimental solubility data for EHDA is not widely published, we can infer its likely behavior from its computed physicochemical properties and data from structurally related analogs. These parameters are crucial for predicting its solubility profile.

| Property | Value / Prediction | Source | Significance for Solubility |

| Molecular Weight | 431.99 g/mol | PubChem[3][4] | High molecular weight can negatively impact solubility. |

| XLogP3 | 3.9 | PubChem[3] | A high positive value indicates high lipophilicity and predicts poor aqueous solubility. |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | PubChem[3] | The single hydroxyl group offers some capacity for hydrogen bonding with polar solvents. |

| Hydrogen Bond Acceptors | 3 (Ester, -OH) | PubChem[3] | The ester and hydroxyl groups can accept hydrogen bonds, influencing interactions with protic solvents. |

The high calculated XLogP3 value is the most telling predictor, strongly suggesting that EHDA is a lipophilic ("fat-loving") molecule that will exhibit poor solubility in aqueous media and prefer non-polar, organic solvents.

Predicted Solubility Profile

Based on its structure and physicochemical properties, the following solubility behavior is anticipated:

-

Aqueous Solubility: Expected to be very low ("practically insoluble" or "very slightly soluble"). The large, non-polar surface area created by the di-iodinated benzene ring dominates the molecule's character, overshadowing the limited hydrophilic contributions of the hydroxyl and ester groups.

-

Organic Solvent Solubility: EHDA is expected to be freely soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It should also exhibit good solubility in lower-chain alcohols such as ethanol and methanol, and chlorinated solvents like dichloromethane.

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical data, a robust and validated experimental protocol is required. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution at equilibrium.[6][7] This method is considered the most reliable for generating data for lead optimization and formulation development.[8]

Thermodynamic solubility is a true measure of a compound's intrinsic solubility in a given medium at equilibrium. This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early discovery.[9] For a comprehensive technical guide, focusing on the definitive thermodynamic method is essential as it provides the most accurate and reliable data for critical development decisions.[8] The International Council for Harmonisation (ICH) guidelines emphasize the need for well-characterized specifications, and solubility is a key physical characteristic.[10][11]

This protocol is designed as a self-validating system, incorporating controls and checks to ensure data integrity.

1. Preparation of Materials:

- This compound (solid powder, purity >98%).

- Solvents: Deionized water, Phosphate Buffered Saline (PBS) at pH 7.4, and selected organic solvents (e.g., DMSO, Ethanol).

- Glass vials with screw caps.

- Orbital shaker in a temperature-controlled incubator (e.g., 25°C).

- Centrifuge.

- Syringe filters (e.g., 0.22 µm PVDF).

- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and UV detector.[12]

2. Experimental Procedure:

- Compound Addition: Add an excess amount of solid EHDA to a series of pre-labeled glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.[6] A starting point of ~2-5 mg per 1 mL of solvent is typical.

- Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, PBS, ethanol) to each vial. Prepare each solvent condition in triplicate for statistical validity.

- Equilibration: Tightly cap the vials and place them on an orbital shaker set to a consistent agitation speed (e.g., 200 rpm) within a temperature-controlled environment (e.g., 25°C). The system must reach equilibrium. A typical incubation time is 24 to 48 hours.[8]

- Causality Check: Equilibrium is confirmed when solubility measurements from different time points (e.g., 24h and 48h) are statistically identical.[6]

- Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid material. This step ensures the supernatant is free of particulates before analysis.

- Sample Collection & Dilution: Carefully remove an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.

- Self-Validation Step: The first few drops from the filter should be discarded to avoid any potential adsorption of the compound to the filter membrane.

- Quantification (HPLC Analysis):

- Prepare a standard stock solution of EHDA in a suitable organic solvent (e.g., Acetonitrile or DMSO) where it is freely soluble.

- Create a calibration curve by making a series of dilutions from the stock solution.

- Analyze the filtered supernatant samples and the calibration standards by HPLC-UV. The concentration of EHDA in the supernatant is determined by comparing its peak area to the calibration curve.[7]

3. Data Analysis:

- Calculate the mean solubility and standard deviation from the triplicate samples for each solvent.

- Express solubility in standard units (e.g., mg/mL or µg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Factors Influencing EHDA Solubility

Several factors can significantly alter the measured solubility of this compound.[13][14]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[15] This should be investigated to understand potential impacts during storage or in vivo.

-

pH: As previously discussed, the ionizable phenolic group means that aqueous solubility will be highly dependent on the pH of the medium.[2] Testing in buffers of varying pH (e.g., pH 2, 5, 7.4, 9) is essential for a complete profile.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique solubility, with the amorphous form typically being more soluble but less stable than crystalline forms.

-

Solvent Polarity: In line with the principle of "like dissolves like," the solubility of this highly lipophilic compound will be greatest in non-polar organic solvents and lowest in polar solvents like water.[15]

Conclusion

While empirical public data on the solubility of this compound is limited, its molecular structure and computed physicochemical properties strongly indicate that it is a lipophilic compound with very low intrinsic aqueous solubility. This profile can be significantly influenced by pH, temperature, and the specific solid-state form of the material. For any research or development application, it is imperative to determine the thermodynamic solubility experimentally. The detailed shake-flask protocol provided in this guide offers a robust, self-validating framework for generating the high-quality, reliable data necessary for informed scientific decision-making.

References

- This compound - SIELC Technologies. SIELC Technologies.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

This compound | C10H10I2O3 | CID 3021740 . PubChem. Available from: [Link]

-

This compound . GSRS. Available from: [Link]

-

ethyl homovanillate ethyl-2-(4-hydroxy-3-methoxyphenyl)acetate . The Good Scents Company. Available from: [Link]

-

4 Factors Affecting Solubility of Drugs . Ascendia Pharmaceutical Solutions. (2021-07-05). Available from: [Link]

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]

-

Kinetic Solubility Assays Protocol . AxisPharm. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available from: [Link]

-

ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products . ICH. Available from: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. (2024-02-15). Available from: [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through . IJNRD. Available from: [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 . ResearchGate. (2024-12-09). Available from: [Link]

-

ADME Solubility Assay . BioDuro. Available from: [Link]

-

Factors that Affect the Solubility of Drugs . Pharmaguideline. Available from: [Link]

-

ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . U.S. Food and Drug Administration. (2025-10-15). Available from: [Link]

-

Factors Affecting Drug Solubility | PDF . Scribd. Available from: [Link]

-

ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products . Therapeutic Goods Administration (TGA). (2025-01-10). Available from: [Link]

-

Drug Solubility: Importance and Enhancement Techniques . PMC - NIH. Available from: [Link]

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline . DSDP Analytics. Available from: [Link]

-

120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE . Loba Chemie. Available from: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. This compound | C10H10I2O3 | CID 3021740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. ijnrd.org [ijnrd.org]

- 14. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 15. scribd.com [scribd.com]

Technical Guide: Control and Characterization of Ethyl 4-hydroxy-3,5-diiodophenylacetate in Levothyroxine Sodium

This technical guide provides an in-depth analysis of Ethyl 4-hydroxy-3,5-diiodophenylacetate , a specific process-related impurity found in Levothyroxine Sodium formulations. This document is designed for researchers and analytical scientists involved in the CMC (Chemistry, Manufacturing, and Controls) of thyroid hormone therapeutics.

Executive Summary

This compound (CAS: 90917-49-0) is a non-pharmacopeial impurity often detected in Levothyroxine Sodium active pharmaceutical ingredients (API) and finished dosage forms. It arises primarily through the esterification of the degradation intermediate 3,5-diiodo-4-hydroxyphenylacetic acid (Diac) in the presence of ethanolic solvents used during crystallization or wet granulation.

Effective control of this impurity requires a dual strategy: monitoring the precursor "Diac" acid and strictly controlling the thermodynamic parameters (pH, temperature) of ethanolic processing steps to prevent ester formation.

Chemical Characterization

Identity and Physicochemical Properties

This impurity is the ethyl ester derivative of the single-ring tyrosine metabolite. Unlike the thyronine-based impurities (which contain two phenyl rings linked by an ether bridge), this molecule consists of a single phenolic ring.

| Property | Specification |

| Chemical Name | Ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate |

| Common Synonyms | Levothyroxine Sodium Impurity 4; 3,5-Diiodo-4-hydroxyphenylacetic acid ethyl ester |

| CAS Number | 90917-49-0 |

| Molecular Formula | C₁₀H₁₀I₂O₃ |

| Molecular Weight | 431.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| Structural Feature | Single phenolic ring with 3,5-diiodo substitution and an ethyl acetate side chain |

Structural Context

Levothyroxine (T4) is synthesized via the oxidative coupling of diiodotyrosine (DIT) derivatives. The core structure of this impurity corresponds to the DIT moiety that has undergone oxidative deamination to form the acetic acid derivative, followed by esterification.

Formation Mechanism

The formation of this compound is a classic example of solvent-mediated transformation . It does not typically form in aqueous or solid-state degradation but requires the presence of ethanol, which is a common solvent for Levothyroxine sodium crystallization.

The Pathway

-

Precursor Formation: The precursor, 3,5-diiodo-4-hydroxyphenylacetic acid (often referred to as Diac or Di-IHPA ), is formed via the oxidative deamination and decarboxylation of Diiodotyrosine (DIT) . DIT is a starting material in T4 synthesis and a potential degradation product (cleavage of the ether bridge).

-

Esterification: In the presence of ethanol (EtOH) and trace acidity (or elevated temperature during drying), the carboxylic acid group of "Diac" undergoes Fischer esterification to form the ethyl ester.

Mechanistic Diagram

The following Graphviz diagram illustrates the specific pathway from the DIT precursor to the Ethyl Ester impurity.

Figure 1: Reaction pathway showing the conversion of Diiodotyrosine (DIT) to the Ethyl Ester impurity via the "Diac" acid intermediate.

Analytical Strategy

Detecting this impurity requires a stability-indicating HPLC method capable of resolving the single-ring ester from the double-ring thyronine species (T4, T3) and their respective acids (Tetrac, Triac).

HPLC Method Parameters

The following protocol uses a C18 column with a gradient elution to separate the hydrophobic ester from the more polar amino-acid parent compounds.

| Parameter | Condition |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent) |

| Mobile Phase A | 0.05% Orthophosphoric acid in Water (pH 2.2 - 2.5) |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm (Optimal for Iodine-carbon bonds) |

| Column Temp | 25°C |

| Injection Vol | 20 µL |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |

| 0.0 | 70 | 30 | Equilibration |

| 15.0 | 40 | 60 | Elution of Polar Impurities (DIT, Diac) |

| 25.0 | 20 | 80 | Elution of Ethyl Ester & T4 |

| 35.0 | 20 | 80 | Wash |

| 36.0 | 70 | 30 | Re-equilibration |

Note on Retention: The Ethyl Ester (Impurity 4) is significantly less polar than its acid precursor (Diac). Expect the Ethyl Ester to elute after Levothyroxine or in the late region of the chromatogram, depending on the specific carbon load of the column. Verification with a reference standard (CAS 90917-49-0) is mandatory.

Mass Spectrometry Identification

For confirmation during method validation:

-

Ionization: ESI Positive Mode (Ester protonates easily).

-

Target Mass: [M+H]⁺ = 432.9 m/z.

-

Fragmentation: Look for loss of the ethyl group (-28 Da) or the tropylium-like iodinated ring fragments.

Control & Mitigation Strategies

To maintain this impurity below the ICH Q3B qualification threshold (typically 0.2% for max daily dose > 10mg, though T4 dose is low, thresholds are stricter, often 1.0% or lower depending on total daily intake), the following process controls are recommended.

Process Optimization

-

Solvent Swap: If possible, replace Ethanol with Isopropanol or Water/Acetonitrile mixtures for crystallization. Secondary alcohols are sterically hindered and less prone to esterification than primary alcohols like ethanol.

-

pH Control: Esterification is acid-catalyzed. Ensure the pH of the ethanolic solution (if used) is kept neutral or slightly alkaline (pH 7.5 - 8.5) during processing. Levothyroxine sodium is stable in mild alkali; however, excessive alkali can lead to other degradation.

-

Temperature Limits: Avoid prolonged heating (>40°C) of ethanolic slurries. The rate of ester formation increases exponentially with temperature.

Raw Material Specification

-

Control of DIT: Strict limits on 3,5-Diiodotyrosine (DIT) in the starting material are crucial. If DIT is present, it will degrade to Diac, providing the substrate for this impurity.

-

Limit: NMT 0.5% DIT in Levothyroxine Sodium API.

References

-

PubChem. (n.d.).[1] this compound (Compound).[1][2] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Collier, M. J., et al. (2025). Identification of novel iodotyrosine metabolites in models of iodotyrosine deiodinase deficiency. ResearchGate. Retrieved January 31, 2026, from [Link]

-

Patel, H., et al. (2008). Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks. International Journal of Pharmaceutics. Retrieved January 31, 2026, from [Link]

Sources

The Emergence of Ethyl 4-hydroxy-3,5-diiodophenylacetate: A Synthetic Landmark in Thyroid Hormone Analogue Research

This technical guide delves into the scientific context, synthesis, and potential biological significance of Ethyl 4-hydroxy-3,5-diiodophenylacetate. While not marked by a singular, celebrated moment of discovery, the importance of this molecule lies in its structural relationship to thyroid hormones and its likely emergence as a key intermediate and reference compound in the development of novel therapeutics targeting the thyroid hormone receptor. This document will serve as a comprehensive resource for researchers in medicinal chemistry, endocrinology, and drug development.

Conceptual Genesis: The Thyroid Hormone Blueprint

The story of this compound is intrinsically linked to the relentless pursuit of synthetic analogues of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). These endogenous hormones are critical regulators of metabolism, growth, and development. Their core structure, a di-iodinated phenolic ring coupled to a second aromatic ring, has been the inspiration for countless synthetic campaigns.

The "discovery" of this compound can be best understood as its identification as a crucial impurity and synthetic precursor in the production of thyroid hormone-related drugs.[1] Its structural similarity to the "outer ring" of thyroid hormones makes it a molecule of significant interest for understanding structure-activity relationships (SAR) at the thyroid hormone receptor (TR).

Physicochemical Characteristics

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C10H10I2O3 | [1][2] |

| Molecular Weight | 431.99 g/mol | [1][2] |

| CAS Number | 90917-49-0 | [1][2] |

| IUPAC Name | ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | [1] |

| Synonyms | 3,5-Diiodo-4-hydroxyphenylacetic Acid Ethyl Ester, Levothyroxine Sodium Impurity 4 | [1] |

Proposed Synthetic Pathway: A Logical Approach

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol describes a robust method for the synthesis of this compound from its non-iodinated precursor.

Materials:

-

Ethyl 4-hydroxyphenylacetate

-

Iodine (I2)

-

Iodic acid (HIO3) or other suitable oxidizing agent

-

Ethanol (or other suitable solvent)

-

Sodium thiosulfate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve Ethyl 4-hydroxyphenylacetate in ethanol in a round-bottom flask.

-

Addition of Reagents: To the stirred solution, add iodine (I2) followed by a solution of iodic acid in water. The reaction is typically performed at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the di-iodinated product.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Structural Elucidation and Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure, showing the characteristic shifts for the aromatic protons and carbons, as well as the ethyl ester group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic pattern characteristic of a di-iodinated compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, including the hydroxyl (-OH), ester carbonyl (C=O), and C-I bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound.[4]

Hypothesized Biological Relevance: A Thyroid Hormone Analogue?

The structural similarity of this compound to the diiodotyrosine (DIT) moiety of thyroid hormones suggests that it may interact with the thyroid hormone receptor (TR). The TR is a nuclear receptor that, upon binding to T3, regulates gene expression.

Caption: Hypothesized interaction with the Thyroid Hormone Receptor.

It is plausible that this compound could act as either an agonist or an antagonist at the TR. Its smaller size compared to T3 might allow it to bind to the receptor, but it may not induce the conformational change required for full activation, potentially leading to antagonistic activity. This hypothesis is supported by the known biological activity of other thyroid hormone analogs, such as 3,5-Diiodothyropropionic acid, which is known to bind to the TR.[5]

Proposed Experimental Workflow for Biological Evaluation

To investigate the potential biological activity of this compound, the following experimental workflow is proposed:

In Vitro Thyroid Hormone Receptor Binding Assay

Objective: To determine if this compound binds to the thyroid hormone receptor and to quantify its binding affinity.

Methodology:

-

Receptor Preparation: Utilize a commercially available recombinant human thyroid hormone receptor (TRα or TRβ).

-

Radioligand: Use radiolabeled [125I]-T3 as the competing ligand.

-

Competitive Binding: Incubate a constant concentration of the TR and [125I]-T3 with increasing concentrations of this compound.

-

Separation: Separate bound from free radioligand using a filter-binding assay.

-

Quantification: Measure the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [125I]-T3) and calculate the binding affinity (Ki).

Reporter Gene Assay

Objective: To determine if the binding of this compound to the TR results in agonistic or antagonistic activity.

Methodology:

-